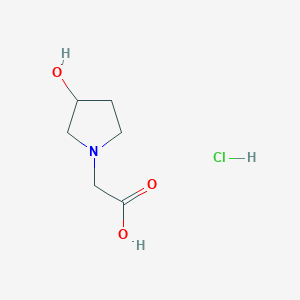
Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate
Descripción general
Descripción
Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate (TBDMM) is a versatile and highly reactive organic compound with a wide range of applications in the chemical and pharmaceutical industries. TBDMM is an important intermediate in the synthesis of many pharmaceuticals, including antibiotics and anti-cancer drugs. It is also used in the synthesis of other compounds such as polymers, surfactants, and dyes. In addition, TBDMM has been used in the synthesis of other organic compounds, such as amines, alcohols, and esters.
Aplicaciones Científicas De Investigación
1. Exposure and Biomonitoring
Several studies focused on assessing human exposure to synthetic phenolic antioxidants like butylated hydroxytoluene (BHT) through biomonitoring. This involved analyzing BHT and its metabolites in urine samples collected from different populations. For instance, Wang and Kannan (2019) detected BHT in 88% of urine samples from participants in four Asian countries and the United States, suggesting widespread exposure to this compound. They also identified 3,5-Di-tert-butyl-4-hydroxybenzoic acid as a potential urinary biomarker for BHT exposure (Wang & Kannan, 2019). Similarly, Schmidtkunz et al. (2020) analyzed the BHT metabolite, BHT acid, in urine samples from young German adults and estimated the daily intake of BHT, which was found to be largely below the acceptable daily intake (Schmidtkunz et al., 2020).
2. Sensitization and Allergic Reactions
The studies by Zimerson et al. (2002) and others identified specific trimers and monomers in p-tert-Butylphenol-formaldehyde resin (PTBP-F-R) that can cause allergic reactions. These studies used patch testing to identify the allergens responsible for contact allergy, enhancing the understanding of sensitizers and aiding in the development of diagnosis and prevention strategies for allergic reactions to certain resin components (Zimerson et al., 2002).
3. Exposure to Other Butylated Compounds
Research on the exposure to other butylated compounds, such as butylated hydroxyanisole (BHA) and other derivatives, was also prominent. For instance, Du et al. (2019) investigated the prenatal exposure to synthetic phenolic antioxidants and their transfer across the placenta in pregnant women, indicating the presence and potential risks of these compounds during pregnancy (Du et al., 2019).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as tert-butanol, have been found to interact with several targets, including ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin .
Mode of Action
It’s worth noting that the tert-butyl group is known for its unique reactivity pattern, which is often used in chemical transformations .
Biochemical Pathways
The tert-butyl group has been highlighted for its characteristic applications in various biochemical pathways .
Result of Action
Compounds with similar structures have been used in various chemical transformations .
Action Environment
It’s worth noting that the compound’s stability may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Propiedades
IUPAC Name |
tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-6-9(7-14)16-12(4,5)8-13/h9,14H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFSVQAEKAPAJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(O1)CO)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


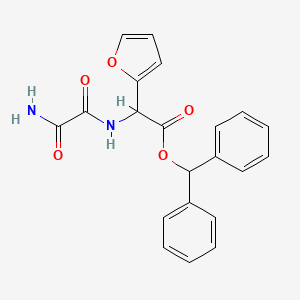
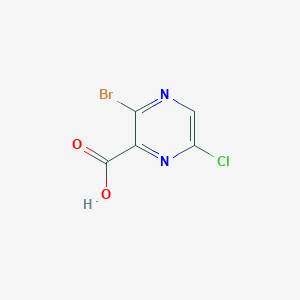
![4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1375972.png)
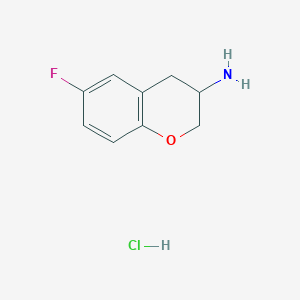
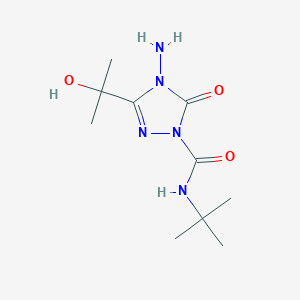

![4,4'-[(2,3,5,6-Tetramethyl-1,4-phenylene)di(ethyne-2,1-diyl)]dipyridine](/img/structure/B1375979.png)
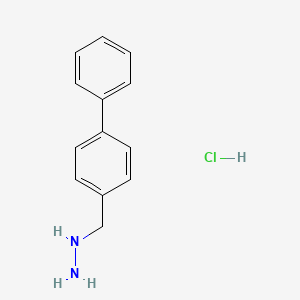
![(2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid](/img/structure/B1375981.png)
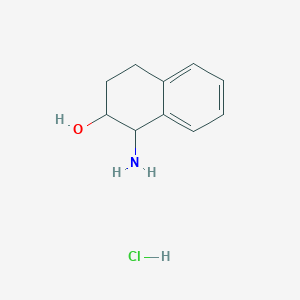
![1-Boc-4-[(Dimethylamino)methylene]-3-oxopiperidine](/img/structure/B1375984.png)
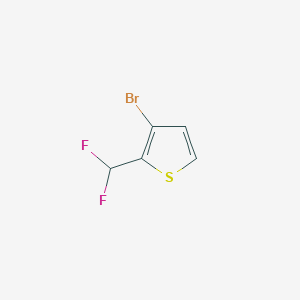
![5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1375988.png)
